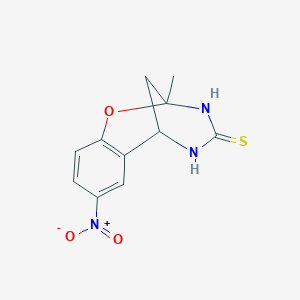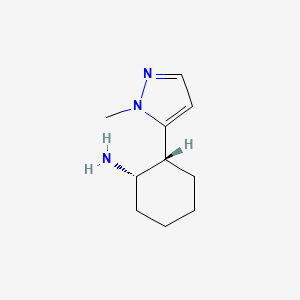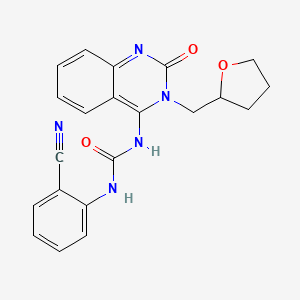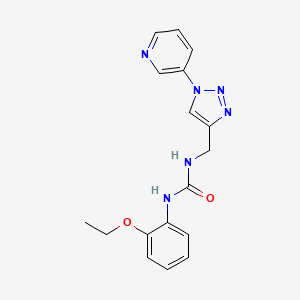
1-(2-ethoxyphenyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a triazole-based derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of chitin synthase, an enzyme that is involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has cytotoxic effects on cancer cells, inhibits the growth of bacteria and fungi, and has anti-inflammatory properties. In vivo studies have shown that the compound has antitumor effects in animal models, and has potential as a therapeutic agent for the treatment of cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-ethoxyphenyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea in lab experiments include its high purity and yield, its potential as a therapeutic agent for the treatment of cancer and infectious diseases, and its ability to inhibit the activity of certain enzymes and proteins. The limitations of using this compound include its limited solubility in water, its potential toxicity to normal cells, and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(2-ethoxyphenyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea. One direction is to further explore its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to study its potential side effects and toxicity to normal cells. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-(2-ethoxyphenyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has been achieved using various methods, including the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and microwave-assisted synthesis. The CuAAC reaction involves the reaction of an alkyne and an azide in the presence of copper catalyst to form a triazole ring. Microwave-assisted synthesis involves the use of microwave radiation to accelerate the reaction rate and reduce the reaction time. Both methods have been used successfully to synthesize this compound with high yields and purity.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. The compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. It has also been studied for its antibacterial and antifungal properties, and has shown potential as a therapeutic agent for the treatment of bacterial and fungal infections.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-2-25-16-8-4-3-7-15(16)20-17(24)19-10-13-12-23(22-21-13)14-6-5-9-18-11-14/h3-9,11-12H,2,10H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTCUMXZZNJHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)
![2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2656018.png)
![(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide](/img/structure/B2656019.png)
![ethyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)

![N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656026.png)
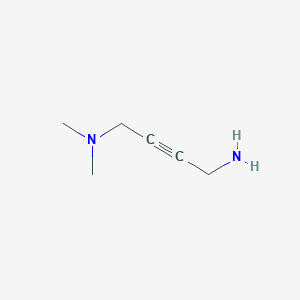
![N-(1-cyanocyclopentyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2656029.png)
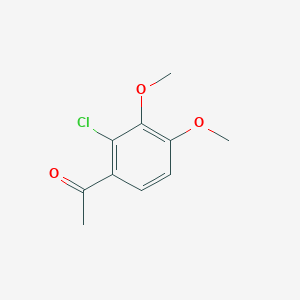
![2-[(6-ethyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-(2-methoxybenzyl)acetamide](/img/structure/B2656031.png)
